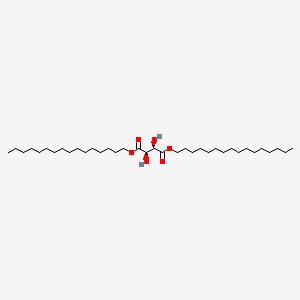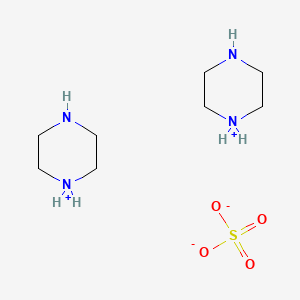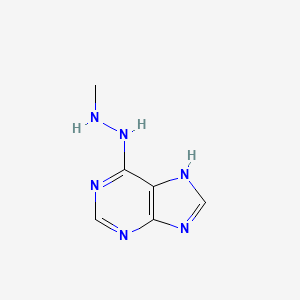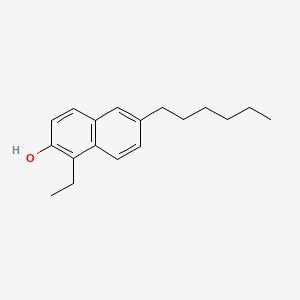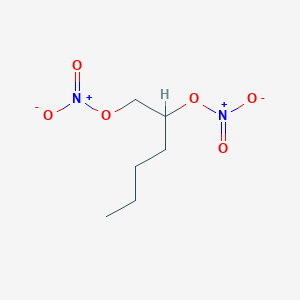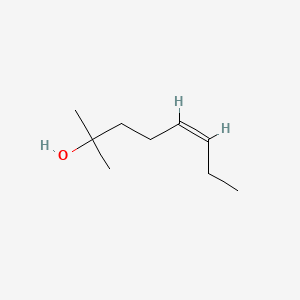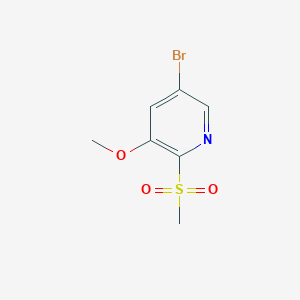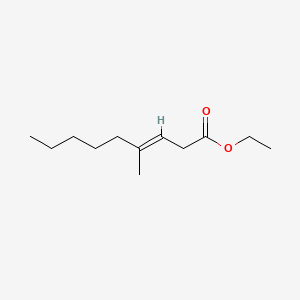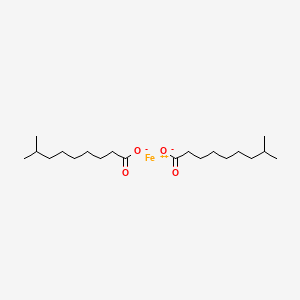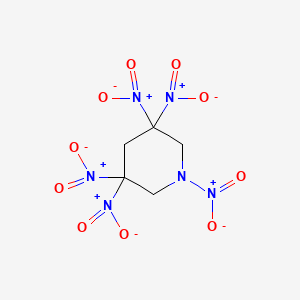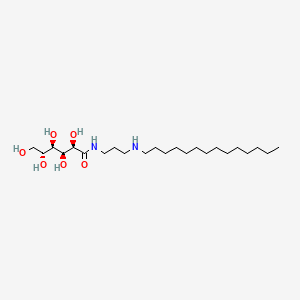
Undecyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecyl cyclohexanecarboxylate is an organic compound with the molecular formula C18H34O2 It is an ester formed from undecanol and cyclohexanecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between undecanol and cyclohexanecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the selectivity and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Undecyl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid and undecanoic acid.
Reduction: Cyclohexanol and undecanol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Undecyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetic products due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of undecyl cyclohexanecarboxylate involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A precursor to undecyl cyclohexanecarboxylate, used in the synthesis of various esters.
Undecanol: An alcohol used in the synthesis of esters and as a fragrance ingredient.
Cyclohexyl acetate: Another ester with similar chemical properties and applications.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a cyclohexane ring, which imparts distinct physical and chemical properties. This combination makes it particularly useful in applications requiring both hydrophobicity and stability.
Properties
CAS No. |
94107-44-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
undecyl cyclohexanecarboxylate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h17H,2-16H2,1H3 |
InChI Key |
BTFNOAHOLGBKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



